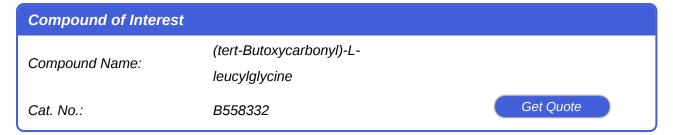




An In-depth Technical Guide to (tert-Butoxycarbonyl)-L-leucylglycine

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CAS Number: 32991-17-6

This technical guide provides a comprehensive overview of **(tert-Butoxycarbonyl)-L-leucylglycine** (Boc-Leu-Gly-OH), a crucial dipeptide derivative for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical properties, synthesis methodologies, and applications, with a focus on its role as a building block in the synthesis of complex peptides and its potential biological significance.

Chemical Properties and Data Presentation

(tert-Butoxycarbonyl)-L-leucylglycine is a white to off-white powder.[1] The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the leucine residue enhances its stability and solubility in organic solvents, making it an ideal intermediate for peptide synthesis. [1]



Property	Value	Reference
CAS Number	32991-17-6	[1]
Molecular Formula	C13H24N2O5	[1]
Molecular Weight	288.34 g/mol	[1]
Appearance	White to off-white powder	[1]
Melting Point	120-124 °C	[1]
Optical Rotation	$[\alpha]D^{20} = -20 \pm 2^{\circ} \text{ (c=1 in DMF)}$	[1]
Purity	≥ 99% (HPLC)	[1]
Storage Conditions	0-8°C	[1]

Synthesis of (tert-Butoxycarbonyl)-L-leucylglycine

The synthesis of Boc-Leu-Gly-OH is typically achieved through a solution-phase peptide coupling method. This involves the reaction of N-terminally protected Boc-L-leucine with a C-terminally protected glycine derivative, followed by the selective removal of the C-terminal protecting group.

Experimental Protocol: Solution-Phase Synthesis

This protocol describes the synthesis of Boc-Leu-Gly-OH via the coupling of Boc-L-leucine and glycine methyl ester, followed by saponification of the resulting dipeptide ester.

Step 1: Coupling of Boc-L-leucine and Glycine Methyl Ester

- Materials:
 - Boc-L-leucine
 - Glycine methyl ester hydrochloride
 - Coupling agent (e.g., HBTU, HATU, or DCC)
 - Base (e.g., Diisopropylethylamine DIPEA or Triethylamine TEA)



Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

Procedure:

- 1. Dissolve Boc-L-leucine (1 equivalent) and the coupling agent (1.1 equivalents) in the anhydrous solvent.
- 2. In a separate flask, dissolve glycine methyl ester hydrochloride (1 equivalent) in the anhydrous solvent and add the base (2.5 equivalents) at 0°C to neutralize the salt.
- 3. Add the neutralized glycine methyl ester solution to the activated Boc-L-leucine solution.
- 4. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- 5. Upon completion, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- 6. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-leucylglycine methyl ester.
- 7. Purify the crude product by flash column chromatography on silica gel.

Step 2: Saponification of Boc-L-leucylglycine Methyl Ester

Materials:

- Boc-L-leucylglycine methyl ester
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- Solvent mixture (e.g., Tetrahydrofuran THF and water)

Procedure:

- 1. Dissolve the purified Boc-L-leucylglycine methyl ester in a mixture of THF and water.
- 2. Add a solution of LiOH (or NaOH) (typically 1.5-2 equivalents) to the dipeptide ester solution.



- 3. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
- 4. Acidify the reaction mixture to a pH of approximately 2-3 with a cold 1 M HCl solution.
- 5. Extract the product with an organic solvent such as ethyl acetate.
- 6. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield **(tert-Butoxycarbonyl)-L-leucylglycine**.



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Solution-phase synthesis of Boc-L-leucylglycine.

Applications in Peptide Synthesis and Drug Development

Boc-Leu-Gly-OH is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under basic and nucleophilic conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), allowing for the controlled, stepwise elongation of peptide chains.

Solid-Phase Peptide Synthesis (SPPS)

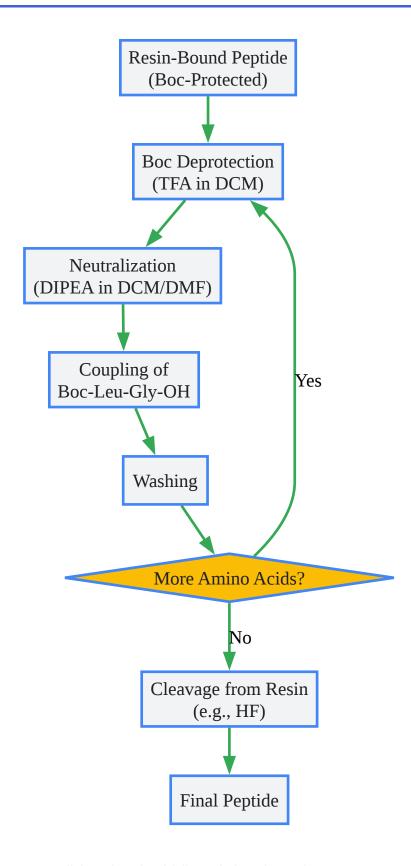
In SPPS, Boc-Leu-Gly-OH can be coupled to a resin-bound amino acid or peptide. The general cycle involves the deprotection of the N-terminal Boc group of the resin-bound peptide, followed by the coupling of the next Boc-protected amino acid (in this case, as a dipeptide unit).



Experimental Protocol: Boc-SPPS Cycle

- Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like DCM or DMF.
- Boc Deprotection: Remove the Boc group from the N-terminus of the resin-bound peptide
 using a solution of 25-50% TFA in DCM. This is typically a two-step process: a short prewash followed by a longer deprotection step.
- Washing: Wash the resin thoroughly with DCM to remove residual TFA.
- Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine using a solution of 5-10% DIPEA in DCM or DMF.
- · Coupling:
 - Pre-activate Boc-Leu-Gly-OH (3-4 equivalents) with a coupling agent like HBTU or HATU
 (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF or NMP.
 - Add the activated dipeptide solution to the swollen and neutralized peptide-resin.
 - Agitate the mixture at room temperature for 1-4 hours.
- Monitoring: Monitor the coupling reaction's completion using a qualitative test such as the Kaiser test (ninhydrin test), which detects free primary amines.
- Washing: Once coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
- Repeat Cycle: Repeat steps 2-7 for the addition of subsequent amino acids.
- Cleavage: After the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF).





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General workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).



Role in Drug Development

The incorporation of specific dipeptide units like Leu-Gly can influence the conformational properties and biological activity of a larger peptide. Leucine is a hydrophobic amino acid, and its presence can impact interactions with biological targets. Glycine, being the smallest amino acid, provides flexibility to the peptide backbone. The use of Boc-protected dipeptides in the synthesis of peptide-based drug candidates can enhance efficiency and yield. While specific biological activity data for Boc-Leu-Gly-OH itself is not extensively reported in publicly available literature, peptides containing the Leu-Gly motif are components of various biologically active molecules. For instance, Pro-Leu-Gly-NH2 and its peptidomimetics act as allosteric modulators of the dopamine D2 receptor, indicating the potential for Leu-Gly containing structures to interact with G-protein coupled receptors.[2]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific quantitative data, such as IC50 values from enzyme inhibition assays, for **(tert-Butoxycarbonyl)-L-leucylglycine** in the public domain. The biological activity of this compound is primarily contextual, depending on the larger peptide sequence it is incorporated into.

The Leu-Gly sequence itself does not have a defined role in specific signaling pathways. However, as part of a larger peptide, it can contribute to the overall structure and function, which in turn can modulate various cellular signaling cascades. For example, if a peptide containing Leu-Gly were to inhibit a specific kinase, it could impact downstream signaling pathways such as the MAPK or PI3K/Akt/mTOR pathways, which are crucial in cell proliferation, survival, and differentiation. Further research is required to elucidate any intrinsic biological activity of Boc-Leu-Gly-OH or its direct influence on cellular signaling.

Conclusion

(tert-Butoxycarbonyl)-L-leucylglycine (CAS No. 32991-17-6) is a fundamental building block in the field of peptide chemistry. Its well-defined chemical properties and the robust synthesis protocols available make it a reliable component for the construction of complex peptides for research and pharmaceutical development. While direct biological activity data for this specific dipeptide derivative is limited, its utility in the synthesis of biologically active peptides underscores its importance for scientists and researchers in the life sciences. Future



investigations may reveal more about the intrinsic biological effects of this and similar small, protected peptide fragments.

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